![molecular formula C20H28N6O B2988139 8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 902012-74-2](/img/structure/B2988139.png)
8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are nitrogen-containing heterocyclic compounds. They are considered as privileged core skeletons in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
These compounds can be synthesized using various methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including aromatic substitution reactions such as nitration, halogenation, and formylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structures. For instance, some of these compounds have been found to have good solubility in green solvents .科学的研究の応用
Synthesis and Derivative Formation
8,10-Dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine, part of the pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines family, is synthesized through cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone. Derivatives are obtained via reactions with POCl3 followed by NaN3, leading to tetraheterocyclic systems through cyclization with primary amines. This highlights the compound's utility in forming complex heterocyclic structures (El-Essawy, 2010).
Antimicrobial Applications
Compounds containing pyrazolo, pyrimidine, and morpholine analogues, similar in structure to the target compound, demonstrate promising antimicrobial activity. Synthesized derivatives exhibit significant efficacy against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).
Heterocyclic Synthesis and Biological Activity
The synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation demonstrates a method for creating compounds with insecticidal and antibacterial potential. This approach underscores the role of heterocyclic chemistry in designing bioactive molecules with specific applications in agriculture and medicine (Deohate & Palaspagar, 2020).
Antioxidant and Kinase Inhibition
Synthesis of new pyrazolopyridine derivatives and their evaluation as antioxidants and Ser/Thr kinase inhibitors showcase the compound's potential in therapeutic applications, particularly in targeting enzymes involved in cancer and other diseases. These derivatives exhibit promising activity, highlighting the importance of such compounds in drug discovery and development (Gouda, 2012); (Loidreau et al., 2012).
Structural Reactions and Applications
Studies on the reactions of related compounds with nitrogen-containing bases reveal diverse outcomes based on the reacting amines, leading to novel heterocyclic structures. This variability in reaction outcomes emphasizes the versatility of pyrazolopyrimidin derivatives in synthesizing new chemical entities with potential pharmacological applications (Shablykin et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
11,13-dimethyl-N-(2-morpholin-4-ylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-4-5-16-13-17(21-6-7-25-8-10-27-11-9-25)26-20(23-16)18-14(2)12-15(3)22-19(18)24-26/h12-13,21H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIJORQZCHANEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCN4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)
![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)
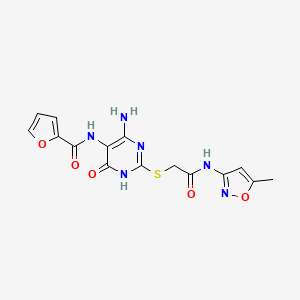
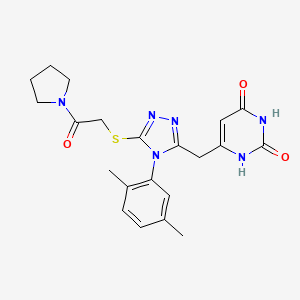
![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
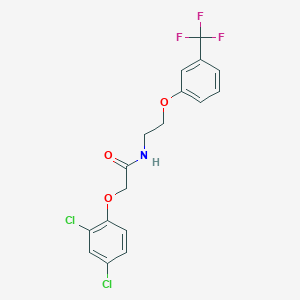
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)
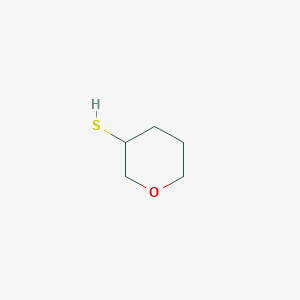
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
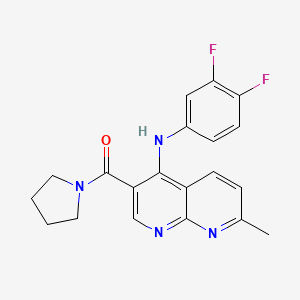
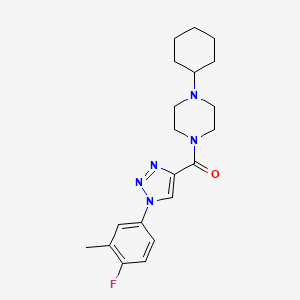
![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)
